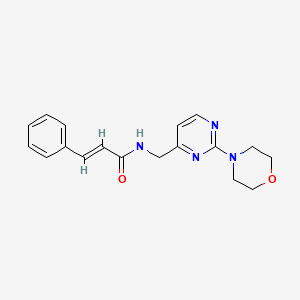

N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While the exact synthesis process for “N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide” is not specified in the search results, a similar compound, cinnamamides, has been synthesized from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied . Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Wissenschaftliche Forschungsanwendungen

Antifungal and Insecticidal Applications

Research has identified cinnamamide derivatives, including structures similar to N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide, as possessing significant antifungal and insecticidal properties. A study highlighted the design and synthesis of novel cinnamide derivatives with varying fungicidal activities against plant pathogens and moderate nematicidal activities, indicating their potential utility in agricultural pest management (Xiao et al., 2011). Another work discovered that incorporating isothiazole, 1,2,3-thiadiazole, and thiazole with cinnamamide morpholine derivatives led to compounds with promising fungicidal activity, capable of inducing systemic acquired resistance in plants (Chen et al., 2019).

Antimicrobial and Antioxidant Activities

Cinnamamide derivatives have also been synthesized and evaluated for their antimicrobial and antioxidant activities. One study synthesized morpholine-containing cinnamamide derivatives and tested their efficacy against bacterial species such as Bacillus subtilis and Escherichia coli, with certain compounds showing significant antibacterial and antifungal activity, alongside notable antioxidant properties (Seelolla et al., 2014).

Potential Therapeutic Applications

In the therapeutic domain, various cinnamamide derivatives have been explored for their pharmacological potential. For instance, research on the crystallographic studies of cinnamamide derivatives aimed at identifying anticonvulsant activity suggests that the molecular structure of these compounds is crucial for their efficacy (Żesławska et al., 2018). Another study focused on the design, synthesis, and antitubercular evaluation of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, highlighting the potential of these compounds in combating tuberculosis (Patel & Telvekar, 2014).

Structural Studies and Activity Determination

Structural studies have been pivotal in understanding the activity profiles of cinnamamide derivatives. A particular study on the structural and antioxidant activity of (2E)-N-[2-(morpholin-4-yl)ethyl]-cinnamide showcases the relationship between structural features and antioxidant capabilities (Benavides & Rafael, 2008).

Wirkmechanismus

Target of Action

The primary targets of N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide are iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .

Mode of Action

This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins, respectively . These changes lead to a decrease in the concentration of pro-inflammatory mediators, thereby mitigating the inflammatory response .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in iNOS and COX-2 protein expression . This leads to a decrease in the production of nitric oxide and prostaglandins, resulting in an overall reduction in the inflammatory response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound.

Eigenschaften

IUPAC Name |

(E)-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c23-17(7-6-15-4-2-1-3-5-15)20-14-16-8-9-19-18(21-16)22-10-12-24-13-11-22/h1-9H,10-14H2,(H,20,23)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXIXPHRRMOBMY-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=N2)CNC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC=CC(=N2)CNC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2812810.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2812812.png)

![4-Cyclobutylidene-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B2812822.png)

![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2812825.png)

![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2812832.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2812834.png)